1,7-Diazabicyclo[4.3.1]decane dihydrochloride
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Overview
Description
1,7-Diazabicyclo[4.3.1]decane dihydrochloride is a bicyclic organic compound with the molecular formula C8H16N2.2HCl. It is a derivative of diazabicyclo[4.3.1]decane, a structure known for its rigidity and stability. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-diazabicyclo[4.3.1]decane dihydrochloride typically involves the reaction of a suitable precursor with hydrochloric acid. One common method includes the nucleophilic addition of an amine to a tricarbonyl (tropone)iron complex, followed by Boc-protection of the secondary amine. This is followed by photochemical demetallation of the iron complex and an intramolecular Heck reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazabicyclo[4.3.1]decane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound is known to undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, bases, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
1,7-Diazabicyclo[4.3.1]decane dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7-diazabicyclo[4.3.1]decane dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit FK506 binding proteins (FKBPs), which are involved in various cellular processes. By binding to these proteins, the compound can modulate their activity and affect downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features but different reactivity.
2-Azabicyclo[4.4.1]undecane: A related compound with a different ring system and chemical properties.
Uniqueness
1,7-Diazabicyclo[4.3.1]decane dihydrochloride is unique due to its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical and biological properties. Its ability to inhibit FKBPs sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Biological Activity
1,7-Diazabicyclo[4.3.1]decane dihydrochloride, a bicyclic compound, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 2228571-08-0
Molecular Weight: 218.2 g/mol
This compound functions primarily as a modulator of various biological pathways through its interaction with specific protein targets. Notably, it has been identified as an inhibitor of FK506 binding proteins (FKBPs), particularly FKBP51 and FKBP52, which are implicated in several neurodegenerative diseases and psychiatric disorders .
Key Mechanisms:
- Inhibition of FKBP Proteins: This inhibition is linked to the modulation of stress response and neuroinflammation pathways.
- Neuroprotective Effects: By targeting FKBPs, the compound may enhance neuroprotection and cognitive function, making it a candidate for treating conditions like Alzheimer's disease and depression.
Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in various animal models. In studies involving forced swim tests (FST), administration of this compound resulted in decreased immobility times, suggesting an enhancement in mood and reduction in depressive-like behavior .
Neuroprotective Properties
The compound has shown promise in protecting neuronal cells from apoptosis induced by stressors such as oxidative stress and inflammation. This protective effect is attributed to its ability to modulate the expression of neurotrophic factors and inflammatory cytokines .
Antinociceptive Activity
In models of neuropathic pain, this compound has demonstrated significant antinociceptive effects, reducing pain responses in subjects with induced neuropathy . This suggests potential applications in pain management therapies.
Case Studies
Several studies have explored the effects of this compound on cognitive function and pain management:
- Cognitive Enhancement: In a study utilizing scopolamine-induced amnesia models, treatment with this compound improved memory retention compared to controls .
- Pain Models: In neuropathic pain models (e.g., streptozotocin-induced neuropathy), the compound significantly reduced hyperalgesia and allodynia compared to untreated groups.
Comparative Analysis
Activity | This compound | Other Compounds |
---|---|---|
Antidepressant | Significant reduction in immobility in FST | Limited effects reported |
Neuroprotective | Enhanced neuronal survival under stress | Varies widely |
Antinociceptive | Reduced pain responses in neuropathy models | Often less effective |
Properties
IUPAC Name |
1,7-diazabicyclo[4.3.1]decane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-8(3-1)7-10;;/h8-9H,1-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNGLGKLKZXRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNC(C1)C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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